molecular formula C17H18ClNO2 B486132 1-Chloro-2-naphthyl 1-azepanecarboxylate CAS No. 825607-58-7

1-Chloro-2-naphthyl 1-azepanecarboxylate

Cat. No.: B486132
CAS No.: 825607-58-7
M. Wt: 303.8g/mol
InChI Key: UORJLHZRDSWHPM-UHFFFAOYSA-N
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Description

1-Chloro-2-naphthyl 1-azepanecarboxylate is an organic compound featuring a seven-membered azepane ring esterified with a 1-chloro-2-naphthyl group. The structure combines a bulky aromatic naphthyl moiety with a saturated azepane ring, where the chlorine substituent likely influences electronic and steric properties. The ester linkage and chloro-naphthyl group may confer unique reactivity, such as resistance to hydrolysis or utility in cross-coupling reactions.

Properties

CAS No.

825607-58-7

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8g/mol

IUPAC Name

(1-chloronaphthalen-2-yl) azepane-1-carboxylate

InChI

InChI=1S/C17H18ClNO2/c18-16-14-8-4-3-7-13(14)9-10-15(16)21-17(20)19-11-5-1-2-6-12-19/h3-4,7-10H,1-2,5-6,11-12H2

InChI Key

UORJLHZRDSWHPM-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl

Canonical SMILES

C1CCCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane

Structural Differences :

  • Core Structure : Both compounds contain an azepane ring. However, 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane replaces the ester group with a carbonyl linked to a 4-chloro-3-nitrophenyl substituent .

Physical Properties :

Property 1-Chloro-2-naphthyl 1-azepanecarboxylate (Estimated) 1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane
Molecular Formula C₁₇H₁₆ClNO₂ (estimated) C₁₃H₁₅ClN₂O₃
Molecular Weight ~301.8 g/mol 282.72 g/mol
Key Functional Groups Ester (COO), Chloro-naphthyl Carbonyl (C=O), Nitro (NO₂), Chlorophenyl

Reactivity :

  • The nitro group in 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane may enhance susceptibility to nucleophilic attack, whereas the ester in the target compound might exhibit slower hydrolysis due to steric hindrance from the naphthyl group.

tert-Butyl Azepanecarboxylate Derivatives

Structural Differences :

  • Ester Group: tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride () features a tert-butyl ester, a common protecting group, compared to the chloro-naphthyl ester in the target compound .
  • Substituents : The tert-butyl group is electron-donating and highly bulky, whereas the chloro-naphthyl group is electron-withdrawing and aromatic.

Functional Implications :

Property This compound tert-Butyl Azepanecarboxylate Derivatives
Stability Likely stable under acidic conditions tert-Butyl esters resist hydrolysis in basic/neutral conditions
Synthetic Utility Potential for aromatic functionalization Used as intermediates in peptide synthesis
Solubility Lower solubility due to aromaticity Higher solubility in polar solvents (e.g., hydrochloride salt forms)

Key Research Findings and Limitations

  • Electronic Effects : The chloro substituent in both the target compound and 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane may direct electrophilic substitution reactions, but the nitro group in the latter significantly alters reactivity .

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